5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically involves the reaction of 3-amino-1H-pyrazole with a furan-2-carboxylic acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrazole and furan rings .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Scientific Research Applications
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and carboxylic acid functional groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: A precursor in the synthesis of 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid.
Furan-2-carboxylic acid: Another precursor used in the synthesis.
5-amino-3-methyl-1-phenylpyrazole: A similar compound with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its dual functional groups and the presence of both pyrazole and furan rings. This combination provides a unique scaffold for the development of new bioactive molecules and materials with specific properties .
Properties
IUPAC Name |
5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYSCQZTGKEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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